5-(4-Methylphenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-Methylphenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C12H10OS and its molecular weight is 202.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Photochemical Synthesis and Optical Properties
- Research has demonstrated the utility of thiophene-2-carbaldehydes in photochemical synthesis. One study focused on the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes using a photochemical cyclization method. These compounds, including derivatives of 5-(4-Methylphenyl)thiophene-2-carbaldehyde, showed potential as covert marking pigments due to their optical properties (Ulyankin et al., 2021).
2. Regioselective Synthesis Applications
- Thiophene derivatives have been synthesized using a chemo- and regioselective Br/Li exchange reaction. This method demonstrates the versatility of thiophene-2-carbaldehydes in chemical synthesis, contributing to a broader range of applications in organic chemistry (S. Bar, 2021).
3. Synthesis and Optical Properties of Dihydrothieno[3,2-c]quinolines
- Another study explored the synthesis of dihydrothieno[3,2-c]quinoline derivatives from N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, demonstrating the compound's role in creating complex molecules with unique optical properties, potentially useful in applications like invisible ink dyes (Bogza et al., 2018).
4. Antibacterial and Biological Evaluation
- A study on various novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, revealed interesting antibacterial and other biological activities. This highlights the potential of this compound in pharmacological research, especially in the development of new antibacterial agents (Ali et al., 2013).
5. Intramolecular Cyclization Techniques
- The intramolecular cyclization of thiophene-2-carbaldehydes, including this compound, has been studied for the synthesis of 4H-thieno[3,2-c]chromenes, demonstrating the compound's role in the development of efficient synthetic pathways for complex organic molecules (Fisyuk et al., 2012).
6. Fluorescent Sensing Applications
- The compound 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), a derivative of this compound, was synthesized and shown to act as a fluorescent sensor for ferric ions. This underscores the potential use of these derivatives in sensing and detection technologies (Zhang et al., 2016).
Properties
IUPAC Name |
5-(4-methylphenyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHGZKBPLKLVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393913 | |
Record name | 5-(4-methylphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-68-2 | |
Record name | 5-(4-Methylphenyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38401-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-methylphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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